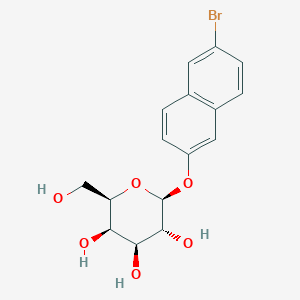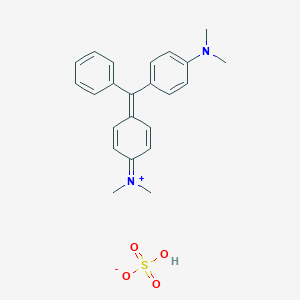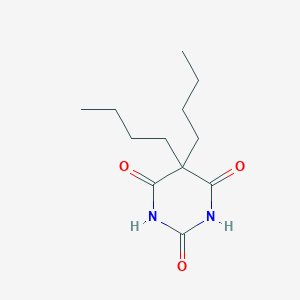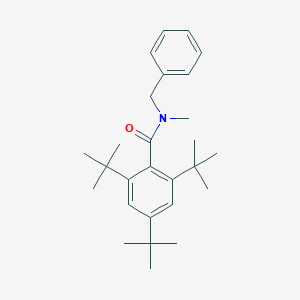
Ethyl 4-(diethoxyphosphoryl)benzoate
Descripción general
Descripción
Ethyl 4-(diethoxyphosphoryl)benzoate, also known as DEPB, is a chemical compound that has gained significant attention in the field of scientific research. DEPB has been used in various applications, including as an intermediate in the synthesis of other compounds and as a reagent in organic chemistry reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chemical Synthesis Techniques : Ethyl 4-(diethoxyphosphoryl)benzoate has been studied in the context of chemical synthesis. For instance, Mitsunobu and Yamada (1967) explored its use in the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts (Mitsunobu & Yamada, 1967).
Biological and Pharmaceutical Research
- Anti-juvenile Hormone Agents : Research by Ishiguro et al. (2003) and Furuta et al. (2008, 2010, 2006) demonstrated the compound's role as an anti-juvenile hormone agent in various organisms. This includes inducing precocious metamorphosis in silkworm larvae and affecting juvenile hormone synthesis in Bombyx mori (Ishiguro et al., 2003), (Furuta et al., 2008), (Furuta et al., 2010), (Furuta et al., 2006).
Material Science and Optics
- Optical Nonlinear Properties : Abdullmajed et al. (2021) and Kiven et al. (2023) investigated the compound's optical nonlinear properties, highlighting its potential in materials science, particularly in the development of optical limiters and nonlinear optical materials (Abdullmajed et al., 2021), (Kiven et al., 2023).
Other Applications
- Liquid Crystal Research : Studies such as those by Mehmood et al. (2018) and Dai et al. (2013) explored the use of this compound derivatives in liquid crystal research, contributing to advancements in liquid crystal display technology (Mehmood et al., 2018), (Dai et al., 2013).
Safety and Hazards
The safety data sheet for Ethyl benzoate, a related compound, indicates that it is a combustible liquid and is toxic to aquatic life . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .
Mecanismo De Acción
Ethyl 4-(diethoxyphosphoryl)benzoate, also known as Ethyl 4-diethoxyphosphorylbenzoate, is a chemical compound with the molecular formula C13H19O5P . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Análisis Bioquímico
Biochemical Properties
Ethyl 4-(diethoxyphosphoryl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phosphatases, enzymes that remove phosphate groups from molecules, thereby modulating their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins. Additionally, this compound can activate transcription factors, leading to changes in gene expression that affect various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, this compound can interact with enzymes involved in the benzoate metabolism pathway, affecting the conversion of benzoate to other metabolites. These interactions can lead to changes in the levels of specific metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its entry into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for its role in regulating various cellular processes .
Propiedades
IUPAC Name |
ethyl 4-diethoxyphosphorylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-16-13(14)11-7-9-12(10-8-11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVFPROCAZKXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378646 | |
| Record name | Ethyl 4-(diethoxyphosphoryl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17067-92-4 | |
| Record name | Ethyl 4-(diethoxyphosphoryl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)







